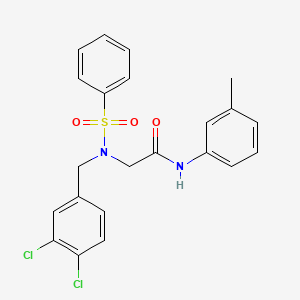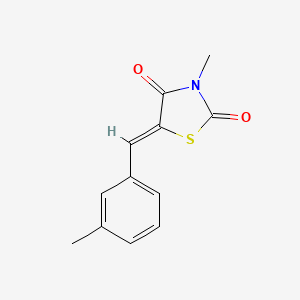![molecular formula C19H18BrNO4 B3710847 ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B3710847.png)
ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
Descripción general
Descripción
ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a complex structure with a brominated aromatic ring and a methoxy group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the esterification of 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOIC ACID with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-[(2E)-3-(5-BROMO-2-HYDROXYPHENYL)PROP-2-ENAMIDO]BENZOATE.
Reduction: Formation of ETHYL 4-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE.
Substitution: Formation of ETHYL 4-[(2E)-3-(5-AMINO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE.
Aplicaciones Científicas De Investigación
ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
ETHYL 4-[(2E)-3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE can be compared with other similar compounds such as:
ETHYL 4-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE: Lacks the bromine atom, resulting in different reactivity and biological activity.
ETHYL 4-[(2E)-3-(5-AMINO-2-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
ethyl 4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-3-25-19(23)13-4-8-16(9-5-13)21-18(22)11-6-14-12-15(20)7-10-17(14)24-2/h4-12H,3H2,1-2H3,(H,21,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKKVNNSJWCJF-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3710771.png)

![3-[5-[(Z)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-4-methylbenzoic acid](/img/structure/B3710781.png)
![4-(4-methoxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3710784.png)

![3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B3710790.png)


![ethyl 2-{[(1-naphthoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3710813.png)
![4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B3710818.png)

![N-{2-methoxy-4-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3710833.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3710836.png)
![5-bromo-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3710842.png)
